4-Methoxy-2,6-Dimethylbenzaldehyd

Übersicht

Beschreibung

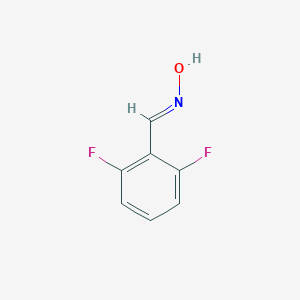

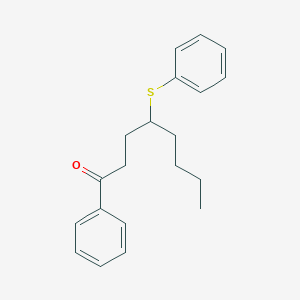

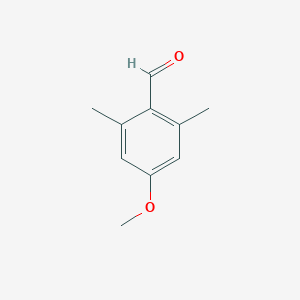

4-Methoxy-2,6-dimethylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with methoxy and methyl groups as substituents on the benzene ring. It is a compound of interest in various chemical syntheses and reactions due to its structural properties and reactivity.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 4-Methoxy-2,6-dimethylbenzaldehyde. For instance, a method for synthesizing 4-methoxybenzaldehyde involves reacting 4-hydroxybenzaldehyde with dimethyl sulfate in an anhydrous solvent, which could potentially be adapted for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde . Another related synthesis involves the selective monomethylation of 2,4-dihydroxybenzaldehyde to produce 4-methoxysalicylaldehyde, which suggests that selective functionalization at specific positions on the benzene ring is possible .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-2,6-dimethylbenzaldehyde has been determined using X-ray crystallographic techniques. For example, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound containing a 4-methoxybenzaldehyde moiety, was elucidated, showing a triclinic space group and specific bond angles and lengths that could be comparable to those in 4-Methoxy-2,6-dimethylbenzaldehyde .

Chemical Reactions Analysis

The reactivity of 4-Methoxy-2,6-dimethylbenzaldehyde can be inferred from reactions involving similar compounds. For instance, the treatment of 2,6-dimethyl-4-methoxybenzaldehyde with methylmagnesium iodide led to the formation of isomeric ethers rather than the expected alcohol, indicating steric hindrance and the influence of substituents on reaction outcomes . Additionally, the synthesis of various derivatives, such as oxime derivatives from methoxybenzaldehyde, demonstrates the versatility of the methoxybenzaldehyde group in forming different products through nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-2,6-dimethylbenzaldehyde can be deduced from related compounds. For example, the presence of methoxy and methyl groups can influence the boiling point, melting point, and solubility of the compound. The crystal structure analysis of related compounds also provides information on the density and molecular geometry, which are important for understanding the physical properties of 4-Methoxy-2,6-dimethylbenzaldehyde .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

4-Methoxy-2,6-Dimethylbenzaldehyd wird in der chemischen Synthese verwendet . Es ist eine Schlüssel-funktionelle Gruppe in der organischen Chemie, und seine Verwendung in der Synthese von Naturstoffen ist bemerkenswert .

Herstellung von aromatischen Aldehyden

Diese Verbindung wurde für eine große Bandbreite an aromatischen Ringen, einschließlich Phenolen, Methoxy- und Methylbenzolen, als exzellente Methode zur Herstellung von aromatischen Aldehyden untersucht . Die Regioselektivität dieses Prozesses wird durch die Koordination zwischen den Atomen in der aromatischen Einheit und denen im Metallkern stark gefördert .

Formylierung von elektronenreichen aromatischen Ringen

this compound wurde bei der Formylierung von elektronenreichen aromatischen Ringen verwendet, die durch TiCl4 und Dichlormethylmethylether vermittelt werden . Dieser Prozess ist eine effiziente Methode zur Einführung der Aldehyd-Einheit in organische Strukturen .

Pharmazeutische Anwendungen

Aldehyde wie this compound werden häufig als pharmazeutisch wirksame Stoffe verwendet . Sie können weiteren Transformationen unterzogen werden, um in eine umfangreiche Bandbreite an funktionellen Gruppen umgewandelt zu werden, wie z. B. Hydroxyle, Carbonsäuren, Doppelbindungen und Alkane, unter anderem .

Nahrungsmittel und Kosmetik

Aufgrund ihrer hohen Reaktivität werden Aldehyde häufig in Lebensmitteln und Kosmetika gefunden . Die Synthese und Manipulation dieser Art von Verbindung steht im kontinuierlichen Fokus der Forschung

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4-Methoxy-2,6-dimethylbenzaldehyde are not available, research on similar benzaldehyde derivatives has led to the discovery of new compounds from marine fungi . This suggests potential future research directions in exploring the bioactive properties of such compounds .

Eigenschaften

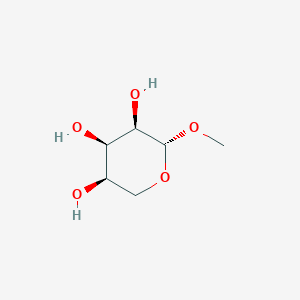

IUPAC Name |

4-methoxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFINNXSRPCWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355703 | |

| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19447-00-8 | |

| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?

A1: 4-Methoxy-2,6-dimethylbenzaldehyde serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:

- Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].

Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?

A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.